(2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol

Asymmetric Synthesis Chiral Building Block Enantioselectivity

(2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol, also known as (R)-(1-isopropylpyrrolidin-2-yl)methanol, is a chiral pyrrolidine derivative. The compound, corresponding to CAS No.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
Cat. No. B12271809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCC(C)N1CCCC1CO
InChIInChI=1S/C8H17NO/c1-7(2)9-5-3-4-8(9)6-10/h7-8,10H,3-6H2,1-2H3/t8-/m1/s1
InChIKeyXJCUYISZYNEDKN-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol: A Defined Chiral Pyrrolidine Building Block for Asymmetric Synthesis


(2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol, also known as (R)-(1-isopropylpyrrolidin-2-yl)methanol, is a chiral pyrrolidine derivative . The compound, corresponding to CAS No. 912852-87-0, has the molecular formula C8H17NO and a molecular weight of 143.23 g/mol . It is supplied as a liquid with a purity specification of ≥95% and has a predicted boiling point of 200.7±13.0 °C . Its primary utility is as a research intermediate, particularly for constructing more complex, enantiomerically pure molecules [1].

Why (2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol Cannot Be Directly Substituted by Racemates or Structural Analogs


Generic substitution is not viable for (2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol due to stereochemical and structural specificity. The biological activity of chiral pyrrolidine derivatives is known to be stereochemistry-dependent; for instance, the (S)-enantiomer of this class has been studied for CNS applications, implying a specific role for the (R)-enantiomer [1]. Further, structural analogs such as (R)-2-(1-methyl-2-pyrrolidine)ethanol, which are key building blocks for pharmaceuticals like clemastine, demonstrate that specific substitution patterns are critical for downstream synthetic utility [2]. Interchanging with a racemic mixture (e.g., CAS 3554-66-3) or an analog would introduce a different stereochemical or structural profile, potentially leading to unpredictable or diminished performance in asymmetric synthesis or biological assays .

Procurement-Relevant Evidence Guide: Quantifying the Differentiation of (2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol


Stereochemical Purity: A Requirement for Enantiospecific Applications

The core differentiator for (2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol is its defined (2R) stereochemistry, which distinguishes it from both its enantiomer and the racemic mixture . While direct activity data for this specific compound is unavailable, the importance of stereochemistry is a fundamental principle in asymmetric synthesis and medicinal chemistry, where the desired biological or catalytic effect often resides in a single enantiomer [1].

Asymmetric Synthesis Chiral Building Block Enantioselectivity

Commercial Availability of the Pure Enantiomer: Sourcing of (2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol

The (2R)-enantiomer is commercially available as a research chemical from multiple suppliers, with a specified purity of ≥97% . Its CAS number (912852-87-0) is distinct from the racemic mixture (3554-66-3) and the (2S)-enantiomer (1005337-07-4), allowing for precise procurement .

Chiral Procurement Enantiomer Sourcing Chemical Supply Chain

Recommended Application Scenarios for Procuring (2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol


Asymmetric Synthesis of Complex Molecules

The primary application scenario for this compound is as a chiral building block in asymmetric synthesis [1]. The defined (2R) stereochemistry allows researchers to introduce chirality into a target molecule with a known configuration, which is a critical requirement for synthesizing enantiomerically pure pharmaceuticals, natural products, and advanced materials .

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, (2R)-1-(1-Methylethyl)-2-pyrrolidinemethanol serves as a chiral intermediate for the exploration of structure-activity relationships (SAR) [1]. Its pyrrolidine scaffold is a privileged structure in drug design, and the ability to procure the pure (2R)-enantiomer enables the investigation of stereospecific interactions with biological targets, such as receptors or enzymes .

Methodological Studies in Chiral Chemistry

Researchers developing new chiral catalysts or chromatographic methods may use this compound as a standard or substrate [1]. Its well-defined stereochemistry and functional groups make it a suitable model system for testing enantioselective reactions, evaluating the performance of new chiral auxiliaries, or developing chiral separation techniques .

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